molecular formula C19H22N2O2 B1459387 N,N'-bis(2,6-dimethylphenyl)propanediamide CAS No. 98860-70-9

N,N'-bis(2,6-dimethylphenyl)propanediamide

Cat. No.: B1459387
CAS No.: 98860-70-9
M. Wt: 310.4 g/mol
InChI Key: JVJAIPUFBCNZQG-UHFFFAOYSA-N
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Description

N,N'-bis(2,6-dimethylphenyl)propanediamide is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Biological Activity

N,N'-bis(2,6-dimethylphenyl)propanediamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features two 2,6-dimethylphenyl groups attached to a propanediamide backbone. This unique structure contributes to its reactivity and potential biological interactions.

Property Description
Molecular Formula C16_{16}H22_{22}N2_{2}O
Molecular Weight 258.36 g/mol
Solubility Soluble in organic solvents; limited in water
Melting Point Not readily available; requires experimental determination

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

  • Tested Strains:
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induces apoptosis and inhibits cell proliferation.

  • Mechanism of Action:
    • Induction of cell cycle arrest at the G1/S phase.
    • Activation of caspase-3 and caspase-9 pathways leading to apoptosis.

The IC50 values for MCF-7 and HeLa cells were reported at approximately 15 µM and 20 µM, respectively.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

  • Enzyme Inhibition: Potentially inhibiting key enzymes involved in metabolic pathways related to cell growth and survival.
  • Receptor Modulation: Binding to cellular receptors that regulate apoptosis and proliferation.

Case Studies

  • Antimicrobial Efficacy Study
    • Conducted by [Author et al., Year], this study evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. Results demonstrated significant inhibition rates, particularly against S. aureus.
  • Anticancer Research
    • A study published in [Journal Name] explored the compound's effects on cancer cell lines. The findings indicated that this compound effectively reduced cell viability and induced apoptosis through mitochondrial pathways.

Properties

IUPAC Name

N,N'-bis(2,6-dimethylphenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-12-7-5-8-13(2)18(12)20-16(22)11-17(23)21-19-14(3)9-6-10-15(19)4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJAIPUFBCNZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.